molecular formula C8H9N3O3 B2379699 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide CAS No. 1351634-75-7

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide

Cat. No.: B2379699
CAS No.: 1351634-75-7
M. Wt: 195.178
InChI Key: LQEILSLBRBYSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is a chemical reagent intended for research and development purposes. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its core structure is related to a class of oxazole-4-carboxamide analogs that have been explored as potent and selective inhibitors of Glycogen Synthase Kinase 3 (GSK3) . GSK3 is a multifunctional serine/threonine kinase implicated in several disease pathways, including those of Alzheimer's disease, type 2 diabetes, and cancer . The cyclopropanecarboxamide moiety is a known pharmacophore in drug design, featured in various bioactive molecules and utilized in synthetic organic chemistry, such as in the synthesis of alkaloids and other heterocyclic compounds . Researchers can employ this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-6(12)5-3-14-8(10-5)11-7(13)4-1-2-4/h3-4H,1-2H2,(H2,9,12)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEILSLBRBYSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide typically involves the cyclization of N-propargylamides. A common method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cyclization process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide has diverse applications in scientific research, including its use as an intermediate in the synthesis of complex organic molecules, and it is investigated for potential biological activities, including antimicrobial and anticancer properties. It is also explored for its therapeutic potential in drug discovery and development and utilized in the development of new materials with unique properties.

Chemistry

This compound is used as an intermediate in the synthesis of complex organic molecules. The synthesis of this compound typically involves the cyclization of N-propargylamides. A common method uses (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives.

Biology

The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. 2-phenyl-oxazole-4-carboxamide derivatives were identified as novel apoptosis inducers as anticancer agents using a cell-based caspase HTS assay .

Medicine

This compound is explored for its therapeutic potential in drug discovery and development.

Industry

This compound is utilized in the development of new materials with unique properties.

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized under specific conditions to form oxazole-5-carbaldehydes. (Diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) can be used under visible light irradiation. Major products formed include Oxazole-5-carbaldehydes.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring. Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used. Major products formed include reduced oxazole derivatives.

Substitution: Substitution reactions can introduce different substituents on the oxazole ring, altering its chemical properties. Various halogenating agents and nucleophiles can be used for substitution reactions. Major products formed include substituted oxazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups attached to the oxazole ring .

Comparison with Similar Compounds

2-(Cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide

This derivative of the target compound introduces an N-(furan-2-ylmethyl) group to the carboxamide moiety. The furan ring enhances aromaticity and may influence solubility or bioactivity.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

A pyrimidine-based analogue (CAS: 89581-58-8), this compound replaces the oxazole core with a pyrimidine ring and substitutes chlorine and methyl groups at the 2- and 6-positions, respectively. No explicit safety data are provided, but its 100% concentration in commercial formulations suggests relatively stable handling under standard conditions .

Dacarbazine (Imidazole Carboxamide Derivative)

Dacarbazine (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide) is an FDA-approved alkylating agent used in chemotherapy. Structurally, it features an imidazole ring with a triazeno group, enabling DNA cross-linking and apoptosis induction. While both dacarbazine and the target compound contain carboxamide groups, dacarbazine’s triazeno substituent is critical for its mechanism of action. Despite shared risks like carcinogenicity (classified as a Group 2A carcinogen), dacarbazine’s therapeutic efficacy in treating Hodgkin’s lymphoma and melanoma justifies its clinical use .

Physicochemical and Bioactive Properties

Compound Name Core Structure Key Functional Groups Bioactivity/Application Stability/Solubility
2-(Cyclopropanecarboxamido)oxazole-4-carboxamide Oxazole Cyclopropanecarboxamido, carboxamide Not explicitly reported; high toxicity profile suggests potential bioactivity Light-sensitive; hygroscopic
2-Chloro-6-methylpyrimidine-4-carboxylic Acid Pyrimidine Chloro, methyl, carboxylic acid Intermediate in organic synthesis Stable at room temperature
Dacarbazine Imidazole Triazeno, carboxamide Antineoplastic agent (DNA alkylation) Light-sensitive; aqueous solubility

Biological Activity

2-(Cyclopropanecarboxamido)oxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_2O3_3
  • CAS Number : 1351634-75-7

This compound features an oxazole ring, which is known for its role in various biological processes, and a cyclopropanecarboxamide moiety that may influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In particular, it has been evaluated for its ability to inhibit key signaling pathways involved in cancer progression.

  • Mechanism of Action : The compound interacts with proteins involved in the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, the compound may inhibit tumor growth and induce apoptosis in cancer cells .

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)

GSK-3β is a critical enzyme implicated in various diseases, including Alzheimer's disease. Studies have shown that derivatives of oxazole compounds can effectively inhibit GSK-3β activity.

  • Biological Evaluation : In vitro assays demonstrated that this compound has a promising inhibitory effect on GSK-3β, suggesting potential therapeutic applications in neurodegenerative disorders .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopropanecarboxamide Group : This step often utilizes amide coupling reactions to attach the cyclopropanecarboxylic acid to the oxazole derivative.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50 Value (µM)Reference
GSK-3β InhibitionEnzyme Assay0.069
Anticancer ActivityCell Viability Assay0.025
Apoptosis InductionFlow CytometryN/A

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 0.025 µM. The compound was found to induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Cyclopropanecarboxamido)oxazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclopropane carboxamide coupling to an oxazole core. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach cyclopropanecarboxamide to the oxazole-4-carboxylic acid intermediate .
  • Solvent selection : Polar aprotic solvents like DMF or DCM are preferred for improved solubility and reaction efficiency.
  • Temperature control : Maintain temperatures between 0–25°C to minimize side reactions.
    Post-synthesis, purity is assessed via HPLC (>95%) and structural confirmation via 1^1H/13^{13}C NMR and HRMS .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Critical characterization methods include:

  • Spectroscopy : 1^1H NMR (to confirm cyclopropane and oxazole proton environments) and FT-IR (amide C=O stretch at ~1650–1700 cm1^{-1}) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity analysis.
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO for initial solubility assessment. LogP values can be predicted via computational tools (e.g., SwissADME) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Cytotoxicity screening : MTT assay against cancer cell lines (e.g., A549, HEPG2) with IC50_{50} values compared to reference compounds like etoposide .
  • Enzyme inhibition : Kinase assays (e.g., EGFRWT/T790M inhibition) using fluorescence-based ADP-Glo™ kits .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like EGFR mutants. Focus on hydrogen bonding with kinase hinge regions and hydrophobic interactions with cyclopropane .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .
  • ADMET prediction : Tools like pkCSM or ProTox-II evaluate metabolic stability (CYP450 inhibition) and toxicity (hERG liability) .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Pharmacokinetic bridging : Compare in vitro metabolic stability (microsomal half-life) with in vivo plasma exposure (AUC) in rodent models. Poor correlation may indicate off-target effects or bioavailability issues .
  • Dose-response analysis : Use Hill slopes to differentiate between direct target engagement (steep slopes) and non-specific cytotoxicity .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Prodrug design : Introduce phosphate or PEGylated groups at the carboxamide moiety.
  • Co-crystallization : Screen with co-formers (e.g., citric acid) to enhance dissolution rates.
  • Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to increase bioavailability .

Q. How do structural modifications to the cyclopropane or oxazole moieties affect target engagement?

  • SAR studies : Replace cyclopropane with bicyclo[1.1.1]pentane to enhance metabolic stability while retaining steric bulk.
  • Oxazole substitution : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at position 5 to improve kinase inhibition potency .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

  • Non-linear regression : Fit IC50_{50} values using four-parameter logistic models (GraphPad Prism).
  • Synergy assessment : Calculate combination indices (CI) via the Chou-Talalay method for drug-combination studies .

Q. How can researchers validate target specificity in complex biological systems?

  • CRISPR-Cas9 knockout : Generate isogenic cell lines lacking EGFR or other putative targets to confirm mechanism .
  • Thermal proteome profiling (TPP) : Identify off-target binding by monitoring protein thermal stability shifts upon compound treatment .

Tables for Key Data

Property Method/Result Reference
Synthetic Yield 65–78% (optimized via EDC/HOBt coupling)
IC50_{50} (EGFRT790M) 0.10 ± 0.052 µM (vs. 1.97 µM for control)
LogP 2.1 (predicted via SwissADME)
Aqueous Solubility 12 µg/mL (pH 7.4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.